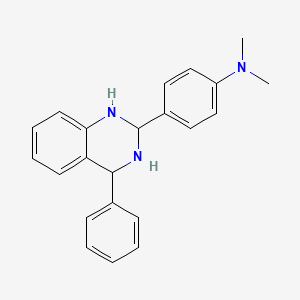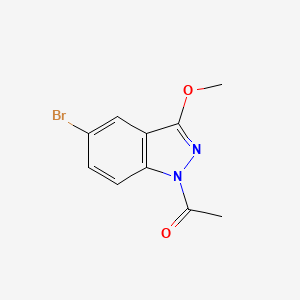![molecular formula C12H13ClN4O3 B13891064 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is a compound that features a unique combination of a chloroimidazole ring and a nitrophenoxy group linked by a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves the following steps:
Formation of the Chloroimidazole Ring: This can be achieved by reacting 4-chloroaniline with glyoxal and ammonia under acidic conditions to form the chloroimidazole ring.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The chloroimidazole and nitrophenol intermediates are then coupled using a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Bases like potassium carbonate, solvents like DMF.
Major Products:
Reduction of Nitro Group: 3-[2-(4-Chloroimidazol-1-yl)-5-aminophenoxy]propan-1-amine.
Substitution of Chloro Group: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the effects of imidazole derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloroimidazole ring and nitrophenoxy group can interact with various biological molecules, leading to changes in cellular processes.
相似化合物的比较
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but with an indazole ring instead of an imidazole ring.
3-[2-(4-Chloroimidazol-1-yl)phenoxy]propan-1-amine: Similar structure but without the nitro group.
Uniqueness: 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the presence of both a chloroimidazole ring and a nitrophenoxy group, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C12H13ClN4O3 |
|---|---|
分子量 |
296.71 g/mol |
IUPAC 名称 |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C12H13ClN4O3/c13-12-7-16(8-15-12)10-3-2-9(17(18)19)6-11(10)20-5-1-4-14/h2-3,6-8H,1,4-5,14H2 |
InChI 键 |
LGIOLLIKWYLWKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)N2C=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


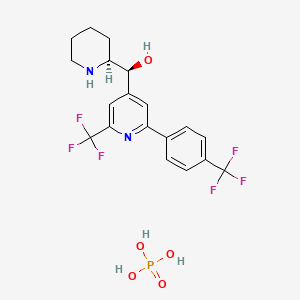
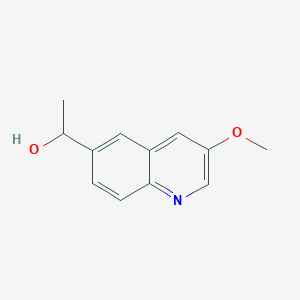
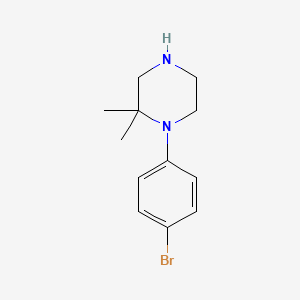

![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
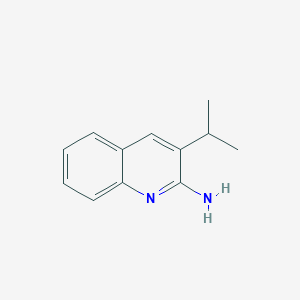
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)

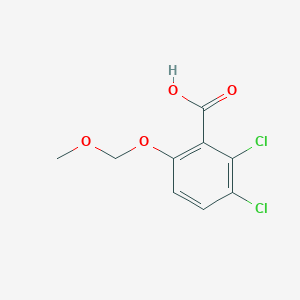
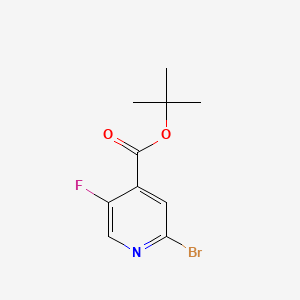
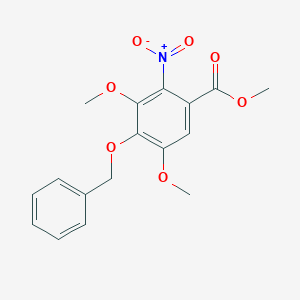
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
